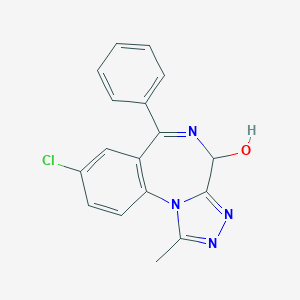
4-Hydroxyalprazolam
概要
説明
4-Hydroxyalprazolam is a metabolite of alprazolam, a triazolobenzodiazepine commonly used to treat anxiety and panic disorders. Alprazolam is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4, to form this compound and alpha-Hydroxyalprazolam . This compound has a lower binding affinity to the gamma-aminobutyric acid type-A receptors compared to alprazolam, making it less potent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyalprazolam typically involves the hydroxylation of alprazolam. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an organic solvent like methanol or acetonitrile, and the product is purified using chromatographic techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The process includes the use of solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of the compound .
化学反応の分析
Types of Reactions: 4-Hydroxyalprazolam undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of benzophenone derivatives.
Reduction: Reduction reactions can convert this compound back to alprazolam under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, water.
Major Products:
Benzophenone Derivatives: Formed through oxidation reactions.
Alprazolam: Formed through reduction reactions.
科学的研究の応用
4-Hydroxyalprazolam is used in various scientific research applications, including:
作用機序
4-Hydroxyalprazolam exerts its effects by binding to the gamma-aminobutyric acid type-A receptors in the central nervous system. This binding enhances the inhibitory effect of gamma-aminobutyric acid, leading to increased neuronal membrane permeability to chloride ions. The resulting hyperpolarization stabilizes the neuronal membrane, reducing excitability and producing a calming effect . this compound has a lower binding affinity compared to alprazolam, making it less potent .
類似化合物との比較
Alprazolam: The parent compound, more potent due to higher binding affinity to gamma-aminobutyric acid type-A receptors.
Alpha-Hydroxyalprazolam: Another metabolite of alprazolam with intermediate potency.
Diazepam: A benzodiazepine with a longer half-life and different metabolic pathways.
Lorazepam: A benzodiazepine with similar anxiolytic effects but different metabolic profile.
Uniqueness: 4-Hydroxyalprazolam is unique due to its specific metabolic pathway and lower potency compared to alprazolam. Its presence in biological samples is often used as an indicator of alprazolam metabolism and can provide insights into the pharmacokinetics of benzodiazepines .
特性
IUPAC Name |
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYGCFLPQFNPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932240 | |
| Record name | 4-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30896-57-2 | |
| Record name | 4-Hydroxyalprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30896-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyalprazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyalprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYALPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0COM4319X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alprazolam and its metabolites, including 4-hydroxyalprazolam?
A1: Alprazolam, along with its active metabolites like this compound, primarily act by binding to the benzodiazepine site on the GABAA receptor in the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C17H13ClN4O2 and a molecular weight of 336.75 g/mol. []
Q3: Is this compound known to exhibit any catalytic properties or have any specific applications beyond its role as a metabolite?
A3: The provided research focuses on this compound as a metabolite of alprazolam and does not indicate any inherent catalytic properties or additional applications.
Q4: Have any computational studies been conducted to model the interaction of this compound with its target or to develop QSAR models?
A5: While computational simulations are used to understand the site of metabolism of alprazolam by different CYP enzymes, [] the provided excerpts do not describe any specific computational studies on this compound's interaction with its target or the development of QSAR models.
Q5: How does the 4-hydroxylation of alprazolam affect its activity and potency compared to the parent drug?
A6: this compound is considered an active metabolite, but it is less potent than alprazolam. [] The exact potency difference is not explicitly stated in the provided research.
Q6: What are the primary routes of metabolism and excretion for alprazolam, and does this differ for this compound?
A8: Alprazolam is extensively metabolized in the liver, primarily by CYP3A4, with this compound being a major metabolite. [, , , , , ] While the excretion pathways for this compound are not explicitly described, it is likely excreted similarly to alprazolam, mainly through urine, as conjugated metabolites. []
Q7: Does the presence of the CYP3A5 enzyme significantly affect the metabolism of alprazolam to this compound?
A9: Research suggests that while CYP3A5 can metabolize alprazolam, CYP3A4 remains the major enzyme involved in its metabolism in vivo, and the presence of CYP3A5 does not appear to have a significant impact. []
Q8: How does the pharmacokinetic profile of alprazolam differ in elderly patients?
A10: While the research highlights the importance of understanding drug metabolism in different populations, it does not provide specific details on the pharmacokinetics of alprazolam in elderly patients. []
Q9: Have there been any studies directly investigating the efficacy of this compound in vitro or in vivo?
A9: The provided research focuses on this compound as a metabolite and does not discuss its independent efficacy.
Q10: Is there any evidence of resistance mechanisms developing to alprazolam or its metabolites like this compound?
A10: The provided research does not discuss resistance mechanisms related to alprazolam or its metabolites.
Q11: Is there any information on the toxicity profile of this compound?
A11: The provided research primarily focuses on the pharmacokinetic aspects of this compound and does not provide detailed toxicological data.
Q12: What analytical techniques are commonly employed to detect and quantify alprazolam and its metabolites, including this compound, in biological samples?
A14: High-performance liquid chromatography (HPLC) is frequently used for the analysis of alprazolam and its metabolites, including this compound, in biological samples. [, , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) serves as a sensitive reference method for detecting benzodiazepines, including alprazolam and its metabolites. []
Q13: How does the co-administration of other drugs, particularly those metabolized by CYP3A4, affect alprazolam metabolism and the formation of this compound?
A15: Co-administration of drugs that inhibit CYP3A4 can significantly increase alprazolam concentrations in plasma, potentially leading to an increased risk of adverse effects. [, ] For instance, nefazodone, an antidepressant metabolized by CYP3A4, can increase alprazolam Cmax and AUCtau values approximately twofold while decreasing this compound Cmax and AUCtau values. [] Similarly, venlafaxine, another antidepressant, increases alprazolam's apparent oral clearance and volume of distribution. []
Q14: Can ethanol consumption impact the metabolism of alprazolam?
A16: High-dose ethanol may inhibit the formation of this compound by weakly inhibiting CYP3A4 activity. [] This interaction could potentially lead to increased alprazolam concentrations and an elevated risk of adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


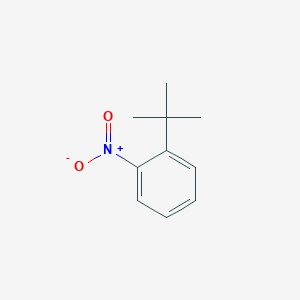

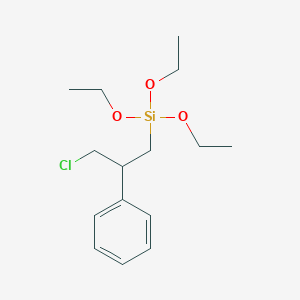
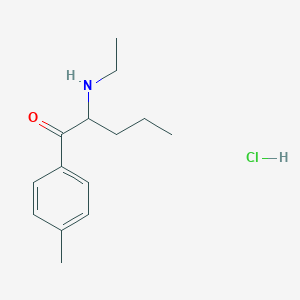
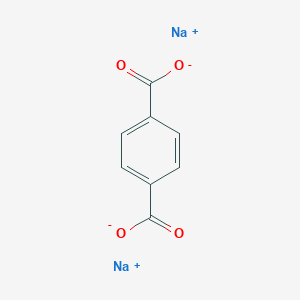

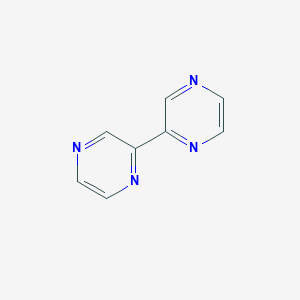
![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)


![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


